molecular formula C8H5BrN2O B1525761 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde CAS No. 1004550-20-2

3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde

Cat. No. B1525761
M. Wt: 225.04 g/mol
InChI Key: PMCPYYAVCSERGH-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde is a unique chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde is represented by the SMILES string BrC1=CN=C2N1C=C (C=O)C=C2 .


Chemical Reactions Analysis

In the synthesis of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, there was a fierce competition between amidation and bromination . The iodine played an extremely important role in this C–C bond cleavage reaction .

Scientific Research Applications

Application 1: Chemodivergent Synthesis

  • Summary of Application: “3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
  • Methods of Application: The compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions are mild and metal-free. Whereas 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
  • Results or Outcomes: The cyclization to form imidazo[1,2-a]pyridines is promoted by the further bromination, no base is needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Application 2: One-Pot Synthesis

  • Summary of Application: “3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde” is used in the one-pot synthesis of 3-Bromoimidazo[1,2-a]pyridine derivatives .
  • Methods of Application: The compound is synthesized from the reaction of 2-aminopyridine derivative with α-haloketone derivatives in DMSO at room temperature .
  • Results or Outcomes: The reaction is accompanied by DMSO oxidation .

Application 3: Synthesis of N-(pyridin-2-yl)amides

  • Summary of Application: This compound is used in the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .
  • Methods of Application: N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions are mild and metal-free .

Application 4: Synthesis of 3-Bromoimidazo[1,2-a]pyridine Derivatives

  • Summary of Application: This compound is used in the synthesis of 3-Bromoimidazo[1,2-a]pyridine derivatives .
  • Methods of Application: The compound is synthesized from the reaction of 2-aminopyridine derivative with α-haloketone derivatives in DMSO at room temperature .
  • Results or Outcomes: The reaction is accompanied by DMSO oxidation .

Application 5: Pharmaceutical Intermediates

  • Summary of Application: “3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde” is used as a pharmaceutical intermediate .
  • Methods of Application: The compound is used in the synthesis of various pharmaceutical compounds .
  • Results or Outcomes: The compound has been used in the synthesis of various pharmaceutical molecules .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-3-10-8-2-1-6(5-12)4-11(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCPYYAVCSERGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726248
Record name 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde

CAS RN

1004550-20-2
Record name 3-Bromoimidazo[1,2-a]pyridine-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004550-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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